molecular formula C18H15NO4S B3004728 4-(Naphthalene-2-sulfonamidomethyl)benzoic acid

4-(Naphthalene-2-sulfonamidomethyl)benzoic acid

Cat. No.: B3004728
M. Wt: 341.4 g/mol
InChI Key: NJYABYRNRVDOLB-UHFFFAOYSA-N
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Description

4-(Naphthalene-2-sulfonamidomethyl)benzoic acid (CAS 208176-29-8) is a sulfonamide-based organic compound with a molecular formula of C₁₈H₁₅NO₄S and a molecular weight of 341.38 g/mol . Its structure features a naphthalene ring system linked via a sulfonamide group to a benzoic acid moiety, which presents key functional sites for further chemical modification and interaction. The naphthalene core is a well-known polycyclic aromatic hydrocarbon, and its 2-sulfonic acid derivatives are common intermediates in the synthesis of dyes and other complex molecules . As a functionalized building block, this compound is of significant value in medicinal chemistry and chemical biology research, particularly in the design and synthesis of novel enzyme inhibitors or fluorescent probes. The presence of the carboxylic acid group allows for conjugation to other molecules or solid supports, while the sulfonamide group can contribute to biological activity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(naphthalen-2-ylsulfonylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c20-18(21)15-7-5-13(6-8-15)12-19-24(22,23)17-10-9-14-3-1-2-4-16(14)11-17/h1-11,19H,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYABYRNRVDOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Naphthalene-2-sulfonamidomethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications in various fields.

  • Chemical Formula : C16_{16}H15_{15}N1_{1}O3_{3}S
  • Molecular Weight : 301.36 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

The primary biological activity of this compound is attributed to its interaction with specific enzymes and proteins:

  • Inhibition of Serine Proteases : The compound acts as an inhibitor of serine proteases, which play crucial roles in various biological processes including digestion, immune response, and blood coagulation. Inhibition of these enzymes can lead to altered biochemical pathways, affecting cellular functions and responses .
  • Modulation of Protein Degradation Systems : Research indicates that derivatives of benzoic acid can enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are essential for maintaining cellular homeostasis .

Antimicrobial Activity

Several studies have demonstrated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays.

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies indicated that it could inhibit the proliferation of cancer cell lines such as Hep-G2 (liver cancer) and A2058 (melanoma). The mechanism appears to involve apoptosis induction through the activation of caspase pathways .

Case Studies

  • Antimicrobial Evaluation : A study assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting strong antibacterial activity.
  • Antitumor Effects : In a comparative study on various benzoic acid derivatives, this compound exhibited a notable decrease in cell viability in Hep-G2 cells at concentrations above 10 µM, with a reduction in viability by approximately 50% after 48 hours .

Data Table: Biological Activities Summary

Activity TypeTest Organism/Cell LineMIC/IC50Reference
AntibacterialStaphylococcus aureus32 µg/mL
AntibacterialEscherichia coli32 µg/mL
AntitumorHep-G2IC50 = 10 µM
AntitumorA2058IC50 = 12 µM

Comparison with Similar Compounds

4-(3-Chloroanilino)benzoic Acid

  • Structure: Features a 3-chloroanilino group instead of naphthalene sulfonamide.
  • Synthesis : Prepared via Buchwald-Hartwig coupling of 4-chlorobenzoic acid and 3-chloroaniline .
  • Key Properties :
    • Dihedral angle between aromatic rings: 34.66° due to steric hindrance .
    • Forms acid-acid dimers via O—H···O hydrogen bonds (Table 1, Figure 2 in ).
    • Biological Activity : Potent inhibitor of AKR1C2/C3 enzymes, with applications in prostate cancer therapy .
Parameter 4-(Naphthalene-2-sulfonamidomethyl)benzoic Acid 4-(3-Chloroanilino)benzoic Acid
Molecular Weight ~357.4 g/mol 261.67 g/mol
Key Functional Groups Naphthalene sulfonamide, benzoic acid Chloroanilino, benzoic acid
Hydrogen Bonding Likely O—H···O and N—H···O interactions Acid-acid dimers (O—H···O)
Biological Activity Research chemical (undisclosed targets) AKR1C2/C3 inhibition

4-[(Diethoxyphosphinoyl)methyl]benzoic Acid

  • Structure: Phosphinoyl group replaces sulfonamide.
  • Crystal Structure: Dihedral angle between phosphinoyl and benzoic acid: 83.75° . Forms centrosymmetric dimers via O—H···O bonds (R₂²(20) motif) .
  • Synthesis : Phosphorylation of methylbenzoic acid derivatives.
Parameter This compound 4-[(Diethoxyphosphinoyl)methyl]benzoic Acid
Substituent Bulk Bulky naphthalene group Smaller phosphinoyl group
Dihedral Angle Likely <30° (unreported) 83.75°
Applications Medicinal chemistry Coordination chemistry, catalysis

Benzoic Acid, 4-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxy

  • Structure : Chloro-nitrobenzenesulfonamide with a hydroxyl group.
  • Properties :
    • pKa : 2.77 (predicted), indicating stronger acidity than unsubstituted benzoic acid (pKa ~4.2) .
    • Density : 1.747 g/cm³, reflecting high polarity .
  • Synthesis: Sulfonylation of 4-amino-2-hydroxybenzoic acid with 4-chloro-3-nitrobenzenesulfonyl chloride.
Parameter This compound 4-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic Acid
Acidity Moderate (pKa ~4.2) Strong (pKa 2.77)
Polarity Moderate (sulfonamide + naphthalene) High (nitro, chloro, hydroxyl groups)

2-(4-Bromobenzenesulfonamido)-2-phenylacetic Acid Monohydrate

  • Structure : Phenylacetic acid core with bromobenzenesulfonamide.
  • Applications :
    • Ligand for metal complexation .
    • Antimicrobial and enzyme inhibitory activities .
  • Crystallography: Monoclinic system with O—H···O and N—H···O hydrogen bonds .
Parameter This compound 2-(4-Bromobenzenesulfonamido)-2-phenylacetic Acid
Core Structure Benzoic acid Phenylacetic acid
Halogen Substituent None Bromine (enhances lipophilicity)

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility
This compound C₁₈H₁₅NO₄S ~357.4 Naphthalene sulfonamide DMSO, methanol
4-(3-Chloroanilino)benzoic acid C₁₃H₁₀ClNO₂ 261.67 3-Chloroanilino Polar aprotic solvents
4-[(Diethoxyphosphinoyl)methyl]benzoic acid C₁₂H₁₇N₂O₅P 324.25 Phosphinoyl Methanol, chloroform

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